Optimized Lipophilicity (LogP) for CNS Drug-Likeness vs. Cyclohexyl and Cyclopropyl Analogs
N-Cyclopentylaminosulfonamide exhibits a calculated LogP of 0.03 . This value positions it advantageously within the optimal CNS drug space (LogP ~0-3) compared to its more lipophilic N-cyclohexyl analog (LogP ~0.11-2.39) and its more hydrophilic N-cyclopropyl analog (LogP -1.06) . The intermediate lipophilicity of the cyclopentyl derivative is critical for balancing blood-brain barrier penetration with aqueous solubility.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.03 (predicted) |
| Comparator Or Baseline | N-Cyclohexylaminosulfonamide: LogP ~0.11 to 2.39 (various predicted values); N-Cyclopropylaminosulfonamide: LogP = -1.06 |
| Quantified Difference | Target LogP is 0.08-2.36 units lower than cyclohexyl; 1.09 units higher than cyclopropyl. |
| Conditions | Predicted values from chemical vendor databases (e.g., ChemSrc, ChemicalBook, Leyan). |
Why This Matters
The 0.03 LogP value of N-cyclopentylaminosulfonamide strikes a balance between the high lipophilicity of the cyclohexyl analog (which may lead to high non-specific binding) and the high hydrophilicity of the cyclopropyl analog (which may limit membrane permeability), making it a preferred starting point for CNS-targeted sulfonamide programs.
